Cas no 393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline)
4-Methoxy-3-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-3-(trifluoromethyl)aniline
- 4-Methoxy-3-(trifluoromethyl)aniline~3-Trifluoromethyl-p-anisidine
- C8H8F3NO
- 5-AMINO-2-METHOXYBENZOTRIFLUORIDE
- 4-Methoxy-3-trifluoromethylbenzenamine
- 4-Methoxy-3-trifluoromethylphenylamine
- 4-Methoxy-5-trifluoromethylanilin
- 3-Trifluoromethyl-p-anisidine
- 3-amino-6-methoxybenzotrifluoride
- 4-methoxy-3-trifluoromethylaniline
- 4-Methoxy-3-trifluoromethyl-phenylamine
- Benzenamine, 4-methoxy-3-(trifluoromethyl)-
- CQJCPOVTPNWVBW-UHFFFAOYSA-N
- 4-methoxy-3-(trifluoromethyl)phenylamine
- 3-Amino-6-methoxybenzotriflyoride
- [4-methoxy-3-(trifluoromethyl)phenyl]amine hydrochloride
- ZERO/006057
- ZI
- CS-W010728
- 393-15-7
- 4-methoxy-3-trifluoromethyl aniline
- Z119989824
- FT-0619982
- 4-Methoxy-3-trifluoromethyl- phenylamine
- SCHEMBL130594
- 5-Amino-2-methoxybenzotrifluoroide
- BDBM626001
- MFCD00043460
- SY008193
- AS-39286
- 3-trifluoromethyl-4-methoxyaniline
- AM62326
- EN300-12397
- AKOS000101573
- 4-methoxy-3-(trifluoromethyl)benzenamine
- 2,5-Difluorobenzenesulphonylchloride
- DTXSID60344957
- 5-Amino-2-methoxybenzotrifluoride, AldrichCPR
- AC-10153
- 4-Methoxy-2-(trifluoromethyl)phenylamine #
- WBDGOYBNLKUBQP-UHFFFAOYSA-N
- 4-Amino-2-trifluoromethylanisole
- ALBB-025111
- STK662116
-
- MDL: MFCD00043460
- Inchi: 1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
- InChI Key: CQJCPOVTPNWVBW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OC)N)(F)F
- BRN: 2723972
Computed Properties
- Exact Mass: 191.05600
- Monoisotopic Mass: 191.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: Not available
- Density: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 59-60 ºC
- Boiling Point: 249.7±40.0 ºC (760 Torr),
- Flash Point: 104.8±27.3 ºC,
- Refractive Index: 1.476
- Solubility: Very slightly soluble (0.88 g/l) (25 º C),
- PSA: 35.25000
- LogP: 2.87740
- Solubility: Not available
4-Methoxy-3-(trifluoromethyl)aniline Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/21/22-36/37/38-52-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- Risk Phrases:R20/21/22
4-Methoxy-3-(trifluoromethyl)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxy-3-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005826-1g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 005826-5g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 005826-10g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 10g |
£29.00 | 2022-03-01 | |
| Fluorochem | 005826-25g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 25g |
£55.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135496-5g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 5g |
¥116.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135496-1g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 1g |
¥58.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135496-25g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 98% | 25g |
¥448.90 | 2023-09-02 | |
| Alichem | A015000471-250mg |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A015000471-500mg |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A015000471-1g |
4-Methoxy-3-(trifluoromethyl)aniline |
393-15-7 | 97% | 1g |
$1519.80 | 2023-09-02 |
4-Methoxy-3-(trifluoromethyl)aniline Suppliers
Additional information on 4-Methoxy-3-(trifluoromethyl)aniline
Introduction to 4-Methoxy-3-(trifluoromethyl)aniline (CAS No. 393-15-7)
4-Methoxy-3-(trifluoromethyl)aniline, identified by its Chemical Abstracts Service (CAS) number 393-15-7, is a significant organic compound widely utilized in the pharmaceutical and chemical industries. This compound belongs to the aniline class of aromatic amines, characterized by the presence of a methoxy group and a trifluoromethyl substituent on a benzene ring. The unique structural features of 4-Methoxy-3-(trifluoromethyl)aniline contribute to its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.
The methoxy group (–OCH₃) attached at the 4-position of the benzene ring enhances the compound's solubility in polar solvents and influences its electronic properties, facilitating participation in nucleophilic substitution reactions. Concurrently, the trifluoromethyl group (–CF₃) at the 3-position introduces electron-withdrawing effects, which can modulate reactivity and metabolic stability. These structural attributes make 4-Methoxy-3-(trifluoromethyl)aniline a preferred building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, 4-Methoxy-3-(trifluoromethyl)aniline has garnered attention in academic and industrial research due to its role as a precursor in drug discovery. Its derivatives have been explored for their potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions. The trifluoromethyl moiety, in particular, is well-documented for its ability to improve pharmacokinetic properties such as lipophilicity and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of 4-Methoxy-3-(trifluoromethyl)aniline is its utility in synthesizing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in cancer and other diseases. Researchers have leveraged the compound's scaffold to design molecules that selectively inhibit aberrant kinase activity. For instance, modifications to the 4-Methoxy-3-(trifluoromethyl)aniline core have led to the development of candidates that show promise in preclinical studies for targeting tyrosine kinases and serine/threonine kinases.
The pharmaceutical industry has also utilized 4-Methoxy-3-(trifluoromethyl)aniline in the synthesis of antimicrobial agents. The combination of electron-donating and electron-withdrawing groups on the aromatic ring enhances interactions with biological targets, improving efficacy against resistant bacterial strains. Additionally, the compound's structural motifs have been incorporated into molecules with antiviral properties, underscoring its broad applicability.
From a synthetic chemistry perspective, 4-Methoxy-3-(trifluoromethyl)aniline serves as a versatile intermediate for functional group transformations. Its reactivity allows for further derivatization through halogenation, alkylation, or coupling reactions, enabling access to diverse chemical libraries. This adaptability has made it a staple in high-throughput screening programs aimed at identifying lead compounds for drug development.
The incorporation of computational methods into medicinal chemistry has further highlighted the importance of 4-Methoxy-3-(trifluoromethyl)aniline. Molecular modeling studies indicate that derivatives of this compound can effectively interact with biological targets due to optimized steric and electronic properties. These insights have guided synthetic strategies to enhance binding affinities and reduce off-target effects.
Environmental considerations also play a role in the utilization of 4-Methoxy-3-(trifluoromethyl)aniline. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Catalytic processes and solvent-free reactions are being explored to improve sustainability while maintaining high yields and purity standards.
In conclusion, 4-Methoxy-3-(trifluoromethyl)aniline (CAS No. 393-15-7) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it indispensable for drug discovery efforts targeting various diseases. As research continues to evolve, the role of this compound is expected to expand further, driving innovation across multiple scientific disciplines.
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